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Compound of Interest

Compound Name: Gualacol Carbonate

Cat. No.: B034963

For researchers, scientists, and professionals in drug development, a detailed understanding of
a molecule's structural and electronic properties is paramount. This guide provides a
comprehensive spectroscopic comparison of guaiacol carbonate and its key analogues,
offering valuable data for identification, characterization, and quality control.

This publication presents a comparative analysis of guaiacol carbonate and its structurally
related compounds: guaiacol, creosol, 4-vinylguaiacol, eugenol, isoeugenol, and vanillin.
Through a systematic review of their respective *H NMR, 3C NMR, FT-IR, Mass, and UV-Vis
spectra, this guide highlights the distinct spectroscopic features that arise from subtle variations
in their chemical structures. All quantitative data is summarized in clear, comparative tables,
and detailed experimental protocols are provided to support the replication and verification of
these findings.

At a Glance: Spectroscopic Data Summary

The following table provides a comparative summary of the key spectroscopic data for
guaiacol carbonate and its analogues. This allows for a quick assessment of the characteristic
signals for each compound across various analytical techniques.
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Mass
'H NMR (9o, 3C NMR (9, UV-Vis
Compound FT-IR (cm~*) Spectrum
ppm) ppm) (Amax, nm)
(m/z)
Carbonyl C: C=0 stretch:
_ ~151, ~1770, C-O
Aromatic H: M+: 274,
) Aromatic C: stretch:
Guaiacol 7.20-7.00 Fragments:
~151, ~140, ~1250, ~275
Carbonate (m), Methoxy ) 151, 124,
~122, ~113, Aromatic
H: 3.85 (s) 109, 77
Methoxy C: C=C stretch:
~56 ~1590, 1500
Aromatic C-
O-H stretch:
OH: ~146,
Aromatic H: ) ~3500
Aromatic C-
6.95-6.80 (broad), C-O
OCHs: ~145, M+: 124,
) (m), Hydroxyl ) stretch:
Guaiacol Aromatic C: Fragments: 274
H: 5.70 (s, ~1260,
~121, ~120, _ 109, 81, 77
br), Methoxy Aromatic
~114, ~110,
H: 3.88 (s) C=C stretch:
Methoxy C:
~1590, 1500
~56
Aromatic C-
Aromatic H: OH: ~145, O-H stretch:
6.80-6.60 Aromatic C- ~3500
(m), Hydroxyl =~ OCHs: ~144, (broad), C-O M+: 138,
Creosol (4- )
] H: 5.60 (s, Aromatic C: stretch: Fragments:
Methylguaiac ~278
) br), Methoxy ~121, ~120, ~1260, 123, 107, 95,
0
H: 3.85 (s), ~115, ~111, Aromatic 77
Methyl H: Methoxy C: C=C stretch:
2.30 (s) ~56, Methyl ~1590, 1510
C.~21
4- Aromatic H: Aromatic C: =C-H stretch M+*: 150, ~260, 290
Vinylguaiacol ~ 7.00-6.80 ~147, ~146, (vinyl): Fragments:
(m), Vinyl H: ~131, ~119, ~3080, C=C 135, 107, 77
6.70 (dd), ~114, ~108, stretch
5.60 (d), 5.15  Vinyl C: (vinyl):
~137, ~112, ~1630,
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(d), Methoxy Methoxy C: Aromatic
H: 3.90 (s) ~56 C=C stretch:
~1600, 1510
) Aromatic C-
Aromatic H:
OH: ~146,
6.90-6.70 ) O-H stretch:
(), Hyd | Aromatic C- 3500
m), rox ~
Y Y OCHs: ~144,
H: 5.65 (s, ) (broad), C-O M*: 164,
) Aromatic C:
br), Vinyl H: stretch: Fragments:
Eugenol ~132, ~121, ~280
5.95 (m), ~1270, 149, 131
~114, ~112, )
5.10 (m), Aromatic 103, 77
Allyl C: ~138,
Methoxy H: C=C stretch:
~115, ~40,
3.87 (s), Allyl ~1600, 1515
Methoxy C:
H: 3.33 (d)
~56
_ Aromatic C-
Aromatic H:
OH: ~146,
6.90-6.70 ) O-H stretch:
Aromatic C-
(m), Hydroxyl ~3500
OCHs: ~145,
H: 5.60 (s, ) (broad), C-O M+: 164,
Aromatic C:
br), Propenyl stretch: Fragments:
Isoeugenol ~131, ~123, ~260
H: 6.35 (dqg), ~1270, 149, 131,
~114, ~108, _
6.10 (dd), Aromatic 103, 77
Propenyl C:
1.85 (d), C=C stretch:
~131, ~125,
Methoxy H: ~1600, 1510
~18, Methoxy
3.88(s)
C: ~56
Aldehyde C: O-H stretch:
~191, ~3200
Aldehyde H: )
Aromatic C- (broad), C=0
9.83 (s),
i OH: ~151, stretch
Aromatic H: ] M+: 152,
Aromatic C- (aldehyde):
. 7.45-7.40 Fragments:
Vanillin OCHs: ~148, ~1670, C-O 279, 309
(m), Hydroxyl ) 151, 123, 95,
Aromatic C: stretch:
H: 6.30 (s, 65
~128, ~125, ~1270,
br), Methoxy )
~114, ~109, Aromatic
H: 3.95 (s)
Methoxy C: C=C stretch:
~56 ~1590, 1510
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Spectroscopic Interpretation and Comparison

The structural differences among guaiacol carbonate and its analogues give rise to distinct
spectroscopic fingerprints.

e 1H NMR Spectroscopy: The presence of the carbonate group in guaiacol carbonate results
in a downfield shift of the aromatic protons compared to guaiacol due to the electron-
withdrawing nature of the carbonate moiety. The analogues with additional substituents on
the aromatic ring, such as the methyl group in creosol or the vinyl group in 4-vinylguaiacol,
exhibit characteristic signals for these groups in the aliphatic region of the spectrum. The
aldehyde proton in vanillin is a highly deshielded singlet, appearing far downfield around 9.8
ppm, which is a key diagnostic peak.

e 13C NMR Spectroscopy: The most significant difference in the 33C NMR spectra is the
presence of the carbonyl carbon signal for guaiacol carbonate at approximately 151 ppm.
The chemical shifts of the aromatic carbons are also influenced by the nature of the
substituent. For example, the electron-donating methyl group in creosol causes a slight
upfield shift of the aromatic carbon signals compared to guaiacol.

e FT-IR Spectroscopy: The most prominent feature in the FT-IR spectrum of guaiacol
carbonate is the strong absorption band around 1770 cm~1 corresponding to the C=0
stretching vibration of the carbonate group. This peak is absent in the spectra of its hydroxyl-
containing analogues. The analogues with a free hydroxyl group (guaiacol, creosol, eugenol,
isoeugenol, and vanillin) all show a broad O-H stretching band in the region of 3200-3500
cm~L,

e Mass Spectrometry: The molecular ion peak (M*) in the mass spectrum readily allows for the
determination of the molecular weight of each compound. The fragmentation patterns are
also characteristic. Guaiacol carbonate typically fragments to produce ions corresponding
to the guaiacol cation (m/z 124) and further loss of a methyl group (m/z 109). The analogues
exhibit fragmentation patterns consistent with their respective structures, such as the loss of
a methyl radical from creosol or the characteristic benzylic cleavage in eugenol.

o UV-Vis Spectroscopy: The UV-Vis spectra of these compounds are characterized by
absorption bands in the UV region due to 1t-1t* transitions in the aromatic ring. The position
of the maximum absorption (Amax) is influenced by the substituents on the ring. For
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instance, the extended conjugation in 4-vinylguaiacol and isoeugenol results in a red shift
(shift to longer wavelengths) compared to guaiacol. Vanillin, with its carbonyl group in
conjugation with the aromatic ring, also shows a distinct absorption profile.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters may need to be optimized for the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and *3C)

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube. Ensure the sample is fully
dissolved.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

Data Acquisition for tH NMR: Acquire the H NMR spectrum using a standard pulse
sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of
scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5
seconds.

Data Acquisition for 13C NMR: Acquire the 3C NMR spectrum using a proton-decoupled
pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of
scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically
necessary due to the lower natural abundance and smaller gyromagnetic ratio of the 3C
nucleus.

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shift scale using
the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:
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o Liquid Samples: Place a drop of the liquid sample between two KBr or NaCl plates.

o Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with
dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an
Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the
ATR crystal.

e Background Spectrum: Record a background spectrum of the empty sample compartment
(for KBr pellets or liquid films) or the clean ATR crystal.

o Sample Spectrum: Place the prepared sample in the spectrometer and record the sample
spectrum.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to generate the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer. For volatile
compounds, this is typically done via a gas chromatograph (GC-MS) or by direct injection.

« lonization: lonize the sample molecules. Electron lonization (EIl) is a common method for
these types of compounds. In El, the sample is bombarded with a high-energy electron
beam (typically 70 eV), causing ionization and fragmentation.[1]

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the separated ions and record their abundance.

o Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from
the molecular ion peak and to interpret the fragmentation pattern to gain structural
information.

UV-Visible (UV-Vis) Spectroscopy
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o Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent
solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield
an absorbance value between 0.2 and 1.0 at the Amax.

e Blank Spectrum: Fill a cuvette with the pure solvent and record a blank spectrum to zero the
instrument.

o Sample Spectrum: Fill a matched cuvette with the sample solution and record the UV-Vis
spectrum over the desired wavelength range (e.g., 200-400 nm).

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax). The absorbance
value at Amax can be used for quantitative analysis if a calibration curve is prepared.

Workflow and Logic

The process of spectroscopic comparison follows a logical workflow, from sample preparation
to data interpretation and final comparison.
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Caption: Workflow for Spectroscopic Comparison.

This guide serves as a foundational resource for the spectroscopic analysis of guaiacol
carbonate and its analogues. The provided data and protocols are intended to facilitate further
research and development in fields where these compounds are of interest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b034963#spectroscopic-comparison-of-guaiacol-
carbonate-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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